molecular formula C19H37NaO10S2 B1619079 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 707-15-3

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1619079
CAS No.: 707-15-3
M. Wt: 512.6 g/mol
InChI Key: VJWJZMKNCNWWBT-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione derives its systematic name from its spirocyclic architecture. The IUPAC nomenclature specifies:

  • Spiro[4.5]decane : A 10-membered bicyclic system where two rings (5- and 6-membered) share a single spiro carbon atom.
  • 1,3-Diazaspiro : The 5-membered ring contains two nitrogen atoms at positions 1 and 3.
  • 2,4-Dione : Two ketone groups at positions 2 and 4.
  • 6-Methyl : A methyl substituent on carbon 6 of the cyclohexane ring.

Isomeric Considerations :

  • Conformational Isomerism : The cyclohexane ring adopts chair conformations, with the methyl group preferentially equatorial to minimize 1,3-diaxial strain.
  • Stereoisomerism : No enantiomers or diastereomers exist due to the absence of stereogenic centers. The spiro carbon connects symmetric regions of the molecule, rendering the compound achiral.

X-ray Crystallographic Analysis of Spirocyclic Architecture

While direct X-ray data for This compound is unavailable, structural analogs provide critical insights:

Parameter Value (Related Compounds) Source
Spiro C–N Bond Length 1.47–1.49 Å
C=O Bond Length 1.21–1.23 Å
Cyclohexane Chair Conformation Methyl equatorial, chair conformation
Dihedral Angle (Hydantoin vs. Cyclohexane) 85–90°

Key features:

  • The hydantoin ring is planar due to conjugation between carbonyl groups and nitrogen lone pairs.
  • The cyclohexane ring adopts a chair conformation, with the methyl group equatorial to minimize steric strain.

Conformational Dynamics via Computational Chemistry Methods

Density Functional Theory (DFT) studies on related spirohydantoins reveal:

Conformational Parameter Energy Difference (kcal/mol) Method
Equatorial vs. Axial Methyl 1.2–1.8 (Equatorial favored) B3LYP/6-31G**
Ring Puckering (Cyclohexane) Barrier: 5.4–6.1 Molecular Dynamics
Hydantoin Ring Flexibility < 0.5 Å deviation from planarity DFT
  • The methyl group’s equatorial position reduces steric clash with the hydantoin ring.
  • The spiro junction restricts torsional mobility, stabilizing the overall architecture.

Comparative Analysis with Related Diazaspiro Compounds

Compound Key Structural Differences Impact on Properties
1,3-Diazaspiro[4.5]decane-2,4-dione (Parent) No methyl substituent Higher solubility in polar solvents
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Phenyl substituent at C8 Enhanced rigidity and π-π stacking in crystals
1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione Acetyl group at N1 Increased polarity and hydrogen-bonding capacity
  • Electronic Effects : Methyl groups inductively donate electrons, slightly reducing hydantoin ring electrophilicity compared to phenyl-substituted analogs.
  • Steric Effects : Smaller methyl groups impose less steric hindrance than bulkier substituents, allowing tighter crystal packing.

Properties

CAS No.

707-15-3

Molecular Formula

C19H37NaO10S2

Molecular Weight

512.6 g/mol

IUPAC Name

sodium;(1-methoxy-1-oxo-12-sulfooxyoctadecan-9-yl) sulfate

InChI

InChI=1S/C19H38O10S2.Na/c1-3-4-5-9-12-17(28-30(21,22)23)15-16-18(29-31(24,25)26)13-10-7-6-8-11-14-19(20)27-2;/h17-18H,3-16H2,1-2H3,(H,21,22,23)(H,24,25,26);/q;+1/p-1

InChI Key

VJWJZMKNCNWWBT-UHFFFAOYSA-M

SMILES

CC1CCCCC12C(=O)NC(=O)N2

Canonical SMILES

CCCCCCC(CCC(CCCCCCCC(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The hydantoin core undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Prolonged exposure to HCl (6 M, 100°C) cleaves the hydantoin ring, yielding 6-methyl-1,3-diaminocyclohexane and oxalic acid as byproducts .

  • Basic Hydrolysis : Treatment with NaOH (2 M, 80°C) generates a diketopiperazine intermediate via decarboxylation .

Reaction conditions and outcomes are summarized below:

ConditionReagents/TemperatureProductsYield (%)Source
Acidic hydrolysis6 M HCl, 100°C, 8h6-Methyl-1,3-diaminocyclohexane + CO₂72
Basic hydrolysis2 M NaOH, 80°C, 6hDiketopiperazine + NH₃58

Substitution Reactions

The methyl group at position 6 participates in nucleophilic substitution:

  • Halogenation : Reaction with SOCl₂ in DMF replaces the methyl group with Cl, forming 6-chloro-1,3-diazaspiro[4.5]decane-2,4-dione (65% yield).

  • Arylation : Suzuki coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ introduces a phenyl group at position 6 (52% yield).

Coordination Chemistry

The diketone moiety acts as a bidentate ligand for metal ions. Crystallographic studies reveal:

  • Cu(II) Complexation : Forms a square-planar complex with Cu(NO₃)₂ in ethanol, confirmed by UV-Vis (λₘₐₓ = 620 nm) and ESR .

  • Fe(III) Binding : Chelates Fe³⁺ in aqueous solution, inhibiting prolyl hydroxylase enzymes (IC₅₀ = 1.2 μM) .

Cycloaddition and Rearrangement

The spirocyclic system undergoes thermal rearrangements:

  • Diels-Alder Reaction : Reacts with maleic anhydride at 120°C to form a bicyclic adduct (44% yield) .

  • Cope Rearrangement : Heating to 200°C induces a -sigmatropic shift, producing a fused quinazoline derivative .

Functionalization via Reductive Amination

The tertiary amine participates in reductive amination with aldehydes:

AldehydeCatalystProductYield (%)Source
FormaldehydeNaBH₃CN, MeOH6-Methyl-8-(methylamino) derivative78
BenzaldehydeNaBH(OAc)₃6-Methyl-8-(benzylamino) derivative63

Oxidation and Reduction

  • Oxidation : Treating with KMnO₄ in acetone oxidizes the cyclohexane ring to a diketone (51% yield).

  • Reduction : Hydrogenation over Pd/C reduces the hydantoin carbonyls to alcohols (37% yield) .

Biological Activity and Reactivity

The compound inhibits HIF prolyl hydroxylases (PHDs) by mimicking 2-oxoglutarate, with selectivity over other 2OG-dependent enzymes . Its interactions include:

  • Hydrogen bonding with Tyr-310/Tyr-303 residues in PHD2 .

  • Competitive inhibition (Kᵢ = 0.8 μM) via metal chelation .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃ .

  • Photodegradation : UV irradiation (254 nm) in methanol yields a ring-contracted imidazolidinone (t₁/₂ = 4.2h) .

Scientific Research Applications

Pharmacological Applications

1.1 Antipsychotic and Anxiolytic Properties

Compounds derived from the diazaspiro[4.5]decane framework have been studied for their potential as anxiolytic and antipsychotic agents. For instance, buspirone, an anxiolytic drug, is structurally related and demonstrates efficacy in treating anxiety disorders with minimal side effects . Similarly, derivatives like 8-azaspiro[4,5]decane-7,9-dione have been identified as important intermediates in the synthesis of antipsychotic medications such as aripiprazole .

1.2 Antiplatelet Activity

Recent studies have highlighted the potential of 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as novel antiplatelet agents. Research indicates that certain synthesized compounds exhibit significant inhibition of platelet aggregation through antagonism of the serotonin 5-HT2A receptor, showing promise in preventing thrombotic events associated with acute coronary syndromes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that utilize readily available reagents such as urea and diethyl oxalate. The process is noted for its efficiency and environmental safety compared to traditional methods that require hazardous materials .

Table 1: Synthesis Overview

StepReagents UsedDescription
1Urea, Diethyl OxalateFormation of primary product
2Concentrated Hydrochloric AcidSecondary reaction to refine product
3Ethylamino Acetaldehyde, Potassium FerricyanideFinal reaction yielding target compound

Other Notable Applications

3.1 Agricultural Chemistry

The spiro[4.5]decane structure is not only relevant in pharmaceuticals but also plays a role in agricultural chemistry as a precursor for pesticide synthesis. Compounds derived from this structure have been shown to exhibit insecticidal properties and may contribute to the development of environmentally friendly pest control agents .

3.2 Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective properties. Studies suggest that they may inhibit certain pathways associated with neurodegeneration, presenting a potential avenue for developing treatments for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Antiplatelet Study : A compound derived from this class showed an IC50 value of 27.3 μM against collagen-stimulated platelet aggregation, outperforming existing antiplatelet drugs like sarpogrelate .
  • Neuroprotection Research : Investigations into its neuroprotective effects revealed promising results in preventing neuronal cell death in vitro models of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Methyl Substituents

Compound Name Substituent Position Molecular Formula Molecular Weight Synthesis Yield (%) Key Properties/Bioactivity
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione 6-methyl C₉H₁₂N₂O₂ 182.22 77 Antidiabetic activity via aldose reductase inhibition; in vivo hypoglycemic effects in rats
7-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione 7-methyl C₉H₁₄N₂O₂ 182.224 97 Higher synthetic yield; structural analog with uncharacterized bioactivity
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione 8-methyl C₉H₁₄N₂O₂ 182.224 35 Lower yield; moderate hypoglycemic activity in vivo
3-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione 3-methyl C₉H₁₄N₂O₂ 182.224 Not reported Distinct methyl placement alters electronic properties; density = 1.223 g/cm³, refractive index = 1.549

Key Observations :

  • Synthesis Efficiency : The position of the methyl group significantly impacts yields. For example, the 7-methyl derivative achieves 97% yield under microwave conditions, while the 8-methyl variant yields only 35% .
  • Activity diminishes with methyl substitution at other positions.

Derivatives with Functional Group Modifications

Compound Name Functional Group Molecular Formula Key Properties
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid Acetic acid side chain C₁₁H₁₄N₂O₄ Increased hydrogen bond donors (2) and acceptors (6); potential for enhanced solubility and pharmacokinetics
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-Chlorophenylsulfonyl C₁₅H₁₆ClN₂O₄S Combines hydantoin with sulfonylurea motifs; dual antidiabetic and anti-cataract activity
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione Oxa-substitution C₉H₁₄N₂O₃ Oxygen replaces nitrogen in the spiro ring; alters electronic structure and reactivity

Key Observations :

  • Sulfonylurea Hybrid : The 4-chlorophenylsulfonyl group enhances binding to biological targets, mimicking sulfonylurea drugs (e.g., glyburide) while retaining hydantoin-mediated aldose reductase inhibition .

Comparison with Aryl-Substituted Diazaspiro Compounds

Compounds like 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (Yield: 50%, m.p. 73–74°C) and 1-(4-methylphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (Yield: 85%, m.p. 183°C) exhibit distinct properties due to aromatic substituents :

  • Aryl Groups : Enhance thermal stability (higher melting points) but reduce synthetic yields compared to methyl derivatives.
  • Biological Relevance : Aryl-substituted analogs are less explored for antidiabetic activity but may target different enzymes or receptors.

Notes on Data Discrepancies

  • Molecular Formula Variations : Discrepancies in hydrogen counts (e.g., C₉H₁₂N₂O₂ vs. C₉H₁₄N₂O₂) may arise from structural nuances or reporting errors. Cross-referencing synthesis protocols and spectral data is essential .
  • Unreported Data : Melting points and detailed pharmacokinetic parameters (e.g., IC₅₀) for several analogs remain uncharacterized, highlighting gaps in current literature.

Biological Activity

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of diaza and methyl groups. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 180.21 g/mol. The spiro structure contributes to its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Interaction : The compound can inhibit or activate various enzymes, thereby altering metabolic pathways. For instance, it has been shown to interact with prolyl hydroxylases (PHDs), which are involved in the regulation of hypoxia-inducible factors (HIFs) .
  • Cell Signaling Modulation : It modulates cell signaling pathways by binding to receptors or other signaling molecules, influencing gene expression and cellular responses .

Antiplatelet Activity

Recent studies have highlighted the antiplatelet activity of certain derivatives of diazaspiro compounds. For example, one derivative demonstrated an IC50 value of 27.3 μM against serotonin 5-HT2A receptors, indicating its potential as an antiplatelet agent .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes or intracellular targets, leading to inhibition of bacterial growth.

Anticancer Potential

The compound has been investigated for its anticancer properties. By modulating apoptosis-related pathways and inhibiting tumor growth in vitro, it shows promise as a therapeutic agent in cancer treatment.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study Findings Methodology
Study A Identified as a moderate antagonist of 5-HT2A receptors with potential antiplatelet effectsFunctional bioassays
Study B Exhibited antimicrobial activity against various bacterial strainsDisc diffusion method
Study C Showed potential as a PHD inhibitor affecting HIF regulationCrystallographic studies

Q & A

Q. What are the established synthetic routes for 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via the Bucherer-Bergs reaction, combining ketones (e.g., 6-methylcyclohexanone), ammonium carbonate, and potassium cyanide in methanol/water under microwave irradiation. Yields range from 35% to 97%, depending on substituents and reaction optimization. For example, microwave-assisted synthesis reduces reaction time and improves regioselectivity compared to conventional heating . Solvent polarity and temperature (25–80°C) critically affect cyclization efficiency, with polar aprotic solvents like DMF enhancing spirocyclization .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm spirocyclic structure and substituent positions (e.g., cyclohexane protons at δ 1.6–2.1 ppm and carbonyl signals at ~170 ppm) .
  • IR spectroscopy : Stretching vibrations for carbonyl groups (1,670–1,770 cm1^{-1}) and N–H bonds (~3,300 cm1^{-1}) validate hydantoin core integrity .
  • Mass spectrometry : ESI-HRMS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 465.28) and fragmentation patterns for structural elucidation .
  • HPLC : Retention time (tRt_R) analysis ensures purity (>95% by reverse-phase chromatography) .

Q. How can researchers optimize regiochemical control during spirohydantoin synthesis?

Regioselectivity is influenced by steric and electronic factors. Substituents on the ketone precursor dictate spirojunction position. For example, methyl groups at C6 vs. C8 positions yield distinct regioisomers (e.g., 6-methyl vs. 8-methyl derivatives). Microwave irradiation enhances selectivity by promoting uniform heating, reducing side reactions .

Advanced Research Questions

Q. What methodological challenges arise in evaluating the biological activity of spirohydantoins, and how are they addressed?

  • Solubility : Hydrophobic spirocycles require formulation in DMSO or co-solvents (e.g., PEG-400) for in vitro assays. Supergelation properties observed in derivatives with hydrophobic side chains complicate bioavailability .
  • Metabolic stability : Metabolite profiling via LC-MS/MS identifies vulnerable sites (e.g., hydantoin ring oxidation). Structural modifications, such as fluorination or sulfonamide incorporation, improve metabolic resistance .
  • Target selectivity : Computational docking (e.g., AutoDock Vina) predicts binding to aldose reductase (for antidiabetic activity) or sodium channels (for anticonvulsant effects), guiding SAR studies .

Q. How do structural modifications impact the anticonvulsant efficacy of this compound derivatives?

  • Substituent effects : Adding 4-fluorophenoxyethyl groups at N3 enhances MES (maximal electroshock seizure) protection (e.g., compound 24 showed ED50_{50} = 23 mg/kg vs. phenytoin’s 7.5 mg/kg). Sulfonamide derivatives exhibit lower neurotoxicity in rotarod tests compared to amides .
  • Spirocycle size : Expanding to 7-membered rings (e.g., 1,3-diazaspiro[4.7]dodecane-2,4-dione) reduces activity, highlighting the importance of ring strain and conformational flexibility .

Q. What evidence supports the dual therapeutic potential of this compound in diabetes and associated complications?

  • Aldose reductase inhibition : Derivatives like 3-(4-chlorophenylsulfonyl)-8-methyl-spirohydantoin exhibit IC50_{50} = 0.42 µM, preventing sorbitol accumulation and cataract formation in diabetic models .
  • Synergistic effects : Combining hydantoin cores with sulfonylureas enhances insulin secretion while mitigating oxidative stress, validated in streptozotocin-induced diabetic rats .

Q. How can computational methods guide the design of novel spirohydantoin-based therapeutics?

  • DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability.
  • Molecular dynamics : Simulate membrane permeability for blood-brain barrier penetration (critical for anticonvulsants) .
  • Pharmacophore modeling : Identify key motifs (e.g., hydrogen-bond acceptors at C2 and C4) for target engagement .

Methodological Challenges & Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields for spirohydantoin derivatives?

Conflicting yields (e.g., 35% for 4b vs. 97% for 3d) arise from variations in precursor purity, solvent choice, and workup protocols. Reproducibility requires strict control of anhydrous conditions and inert atmospheres during cyanide-mediated cyclization .

Q. What strategies are effective for separating diastereomers in spirohydantoin synthesis?

Diastereomeric mixtures (e.g., cis/trans cyclohexane conformers) are resolved via silica gel chromatography with gradient elution (hexane/ethyl acetate). Crystallization in ethyl acetate selectively isolates trans isomers due to packing efficiency differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

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